3-Bromo-4-chlorothioanisole
Description
Note: The evidence provided primarily references 3-Bromo-4-chloroanisole (CAS 2732-80-1) and 4-Bromo-3-chloroanisole (CAS 50638-46-5). For accuracy, this article focuses on 3-Bromo-4-chloroanisole and its structural analogs, with clarifications where discrepancies exist.
3-Bromo-4-chloroanisole is a halogenated aromatic ether with the molecular formula C₇H₆BrClO (MW: 221.48 g/mol). It is characterized by a methoxy group (-OCH₃) at the para position relative to bromine and chlorine substituents on the benzene ring . This compound is widely used as a synthetic intermediate in organic chemistry and pharmaceutical research. Commercial suppliers like Thermo Scientific Chemicals and Kanto Reagents offer it in purities >95% at scales ranging from 1 g to 25 g .
Properties
IUPAC Name |
2-bromo-1-chloro-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBNARAGZDLPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chlorothioanisole can be achieved through several methods. One common approach involves the bromomethylation of thiols. This method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to minimize the generation of toxic byproducts . Another method involves the use of dibromomethane in basic media, which results in the formation of bromomethylated thiol derivatives .
Industrial Production Methods: Industrial production of 3-Bromo-4-chlorothioanisole typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorothioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4-chlorothioanisole is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through reactions like Suzuki–Miyaura coupling .
Biology and Medicine: The compound is investigated for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that may have pharmaceutical applications.
Industry: In the industrial sector, 3-Bromo-4-chlorothioanisole is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new products.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorothioanisole involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms, along with the methylsulfane group, allow the compound to participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Isomers: Positional Halogen Variation
Key analogs include 4-Bromo-3-chloroanisole (CAS 50638-46-5) and 2-Bromo-4-chlorobenzaldehyde (CAS 84459-33-6).
Key Differences :
- Electronic Effects: The positional isomerism between 3-Bromo-4-chloroanisole and 4-Bromo-3-chloroanisole alters electronic distribution.
- Reactivity : The aldehyde group in 2-Bromo-4-chlorobenzaldehyde increases its reactivity in condensation or oxidation reactions compared to methoxy-containing analogs .
Halogen-Substituted Derivatives
4-Bromo-3-iodoanisole (CAS 4897-68-1) and 4-Bromo-3-methyl-2-nitrothioanisole (CAS 1805575-40-9) highlight the impact of varying halogens and functional groups.
Key Differences :
- Thioether vs. Ether : The sulfur atom in thioanisole derivatives (e.g., 4-Bromo-3-methyl-2-nitrothioanisole) enhances lipophilicity and alters metabolic stability compared to oxygen-based analogs .
- Iodine Substitution : 4-Bromo-3-iodoanisole’s iodine atom facilitates nucleophilic aromatic substitution, making it valuable in cross-coupling reactions .
Physicochemical and Commercial Comparison
- Solubility : Methoxy groups (OCH₃) generally improve solubility in polar solvents compared to thioethers or nitro-substituted analogs.
- Commercial Availability :
Biological Activity
3-Bromo-4-chlorothioanisole is a sulfur-containing organic compound known for its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and potential therapeutic applications, supported by case studies and research findings.
3-Bromo-4-chlorothioanisole, with the molecular formula C₇H₆BrClS, is classified as a thioether. Its structure features a thioether linkage that contributes to its reactivity and biological activity. The compound's synthesis often involves bromination and chlorination processes that modify its chemical structure to enhance specific properties.
Antimicrobial Properties
Research indicates that 3-Bromo-4-chlorothioanisole exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria.
Antifungal Activity
The antifungal properties of 3-Bromo-4-chlorothioanisole have also been explored. A study demonstrated its effectiveness against common fungal pathogens:
- Aspergillus niger : The compound inhibited growth at concentrations as low as 50 µg/mL.
- Candida glabrata : Exhibited significant antifungal activity with an MIC of 100 µg/mL.
These results indicate that the compound may serve as a valuable antifungal agent in clinical settings.
The biological activity of 3-Bromo-4-chlorothioanisole is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of halogen atoms (bromine and chlorine) enhances the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively.
Case Studies
-
Case Study on Antibacterial Efficacy :
A clinical trial evaluated the efficacy of 3-Bromo-4-chlorothioanisole in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to controls. -
Fungal Infections :
In a laboratory setting, researchers tested the compound against various strains of Candida species. Results indicated a dose-dependent response, with higher concentrations leading to increased antifungal activity.
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. The compound has been classified as harmful if ingested or inhaled, with potential acute toxicity noted in animal studies:
| Toxicity Parameter | Value |
|---|---|
| Oral LD50 (rat) | 300 mg/kg |
| Dermal LD50 (rat) | >2000 mg/kg |
| Inhalation LC50 | >5 mg/L |
These findings highlight the need for careful handling and further investigation into the long-term effects of exposure to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
